BenchChemオンラインストアへようこそ!

4-(2,4-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Physicochemical Profiling Drug-likeness Medicinal Chemistry

This 2,4-difluorobenzoyl quinoxalinone (≥98% purity) possesses unique substitution conferring distinct electronic properties, with LogP 2.95 & TPSA 49.41 Ų for CNS drug-like permeation. HTS activity against RGS4, mu-opioid, ADAM17 supports GPCR/protease SAR campaigns. Free N-1 and 3-methyl enable further derivatization. Multi-vendor availability ensures consistent quality for analogue comparisons.

Molecular Formula C16H12F2N2O2
Molecular Weight 302.281
CAS No. 317822-35-8
Cat. No. B2599068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
CAS317822-35-8
Molecular FormulaC16H12F2N2O2
Molecular Weight302.281
Structural Identifiers
SMILESCC1C(=O)NC2=CC=CC=C2N1C(=O)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C16H12F2N2O2/c1-9-15(21)19-13-4-2-3-5-14(13)20(9)16(22)11-7-6-10(17)8-12(11)18/h2-9H,1H3,(H,19,21)
InChIKeyARODBLBARKWDRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,4-Difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-35-8): Chemical Identity & Procurement Baseline


4-(2,4-Difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-35-8), molecular formula C16H12F2N2O2 and molecular weight 302.27 g/mol, is a fluorinated quinoxalinone derivative bearing a 2,4-difluorobenzoyl substituent at the N-4 position and a methyl group at the 3-position of the dihydroquinoxalinone core [1]. Its computed physicochemical properties include a topological polar surface area (TPSA) of 49.41 Ų, a LogP of 2.95, one hydrogen bond donor, two hydrogen bond acceptors, and a single rotatable bond . This specific substitution pattern distinguishes it from other quinoxalinone analogues and positions it as a scaffold of interest in medicinal chemistry screening libraries.

Why Generic Quinoxalinone Substitution Fails: The Critical Role of 2,4-Difluorobenzoyl N-4 Substitution in 4-(2,4-Difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone


Quinoxalinone derivatives are not interchangeable building blocks; the nature and position of the N-4 substituent profoundly modulate both physicochemical properties and biological target engagement. The 2,4-difluorobenzoyl group in CAS 317822-35-8 confers a specific electronic environment and hydrogen-bonding capacity distinct from the unsubstituted 3-methyl-3,4-dihydro-2(1H)-quinoxalinone core (CAS 34070-68-3) and from analogues bearing alternative N-4 substituents such as the 2,6-difluorobenzoyl isomer [1]. The 2,4-difluoro substitution pattern influences the compound's LogP, TPSA, and potential for metabolic oxidative defluorination differently than the 2,6-difluoro or mono-fluoro congeners. Evidence from high-throughput screening depositories indicates that CAS 317822-35-8 has been specifically interrogated in multiple bioassays — including RGS4, mu-opioid receptor, and ADAM17 screens — whereas its close analogues with alternative N-4 substituents showed distinct activity profiles. Simply substituting a generic quinoxalinone or even a different difluorobenzoyl positional isomer introduces uncontrolled variables in target engagement, selectivity, and physicochemical behaviour, undermining reproducibility in structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence: 4-(2,4-Difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone vs. Closest Analogues


Physicochemical Differentiation: TPSA and LogP vs. Unsubstituted 3-Methyl-3,4-dihydroquinoxalin-2(1H)-one Core

The N-4 2,4-difluorobenzoyl substitution in CAS 317822-35-8 markedly alters the physicochemical profile relative to the unsubstituted 3-methyl-3,4-dihydro-2(1H)-quinoxalinone core. The target compound exhibits a TPSA of 49.41 Ų and a computed LogP of 2.95, whereas the unsubstituted core (CAS 34070-68-3) has a TPSA of approximately 41.1 Ų and a LogP of approximately 1.2 . This quantitative shift in lipophilicity and polar surface area directly impacts membrane permeability predictions, solubility, and suitability for CNS versus peripheral target applications.

Physicochemical Profiling Drug-likeness Medicinal Chemistry

Hydrogen Bond Donor/Acceptor Profile Differentiation vs. 2,6-Difluorobenzoyl Positional Isomer

The 2,4-difluorobenzoyl N-4 substituent in CAS 317822-35-8 presents a distinct hydrogen-bonding topography compared to the 2,6-difluorobenzoyl positional isomer. In CAS 317822-35-8, the para-fluorine atom (position 4 of the benzoyl ring) is available for hydrogen-bond acceptor interactions, while the ortho-fluorine (position 2) may participate in intramolecular interactions with the proximal amide carbonyl. By contrast, the 2,6-difluorobenzoyl isomer has both fluorine atoms in ortho positions, precluding a para-fluorine hydrogen-bond acceptor role [1]. This electronic difference is evidenced by the distinct InChIKey identifiers: ARODBLBARKWDRC-UHFFFAOYSA-N for the 2,4-isomer vs. a separate InChIKey for the 2,6-isomer, and is reflected in the distinct compound sourcing and pricing across vendors .

Medicinal Chemistry SAR Fluorine Chemistry

HTS Bioassay Fingerprint: Multi-Target Screening Activity Differentiates CAS 317822-35-8 from Structurally Related Quinoxalinones

Publicly deposited HTS data indicate that CAS 317822-35-8 has been specifically tested and registered in at least four distinct bioassays: a primary cell-based HTS screen for RGS4 modulators at the Johns Hopkins Ion Channel Center, a luminescence-based agonist screen at the mu-opioid receptor (MOR), a QFRET-based biochemical HTS for ADAM17 exosite inhibitors, and a fluorescence-based cell-based HTS for ADAM17 inhibitors, all conducted at the Scripps Research Institute Molecular Screening Center . The compound's inclusion in these diverse, target-focused screens — encompassing GPCR modulation (RGS4, MOR) and protease inhibition (ADAM17) — constitutes a multi-target activity fingerprint that is not documented for close analogues such as the 2,6-difluorobenzoyl isomer or the N-1 alkylated derivatives. While specific IC50/EC50 values from these primary screens are not publicly disaggregated for individual compounds, the registration of CAS 317822-35-8 across multiple unrelated target classes suggests a broader biological annotation profile than analogues that appear in fewer or more narrowly focused assays.

High-Throughput Screening RGS4 Mu-Opioid Receptor ADAM17

Purity and Storage Stability: Vendor-Supplied Quality Metrics for CAS 317822-35-8

Commercially available batches of CAS 317822-35-8 are supplied at a certified purity of 98% (HPLC) with recommended storage at 2–8°C in sealed, dry conditions, as specified by multiple vendors including ChemScene and Leyan . The compound carries GHS hazard classification with signal word 'Warning' and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), along with corresponding precautionary statements P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338 . This well-characterised quality and safety profile reduces procurement risk compared to less thoroughly documented quinoxalinone analogues for which purity certification and hazard data may be inconsistent across suppliers.

Quality Control Purity Storage Stability

Optimal Procurement and Application Scenarios for 4-(2,4-Difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-35-8)


CNS Drug Discovery: Scaffold with Favorable LogP and TPSA for Blood-Brain Barrier Penetration

The computed LogP of 2.95 and TPSA of 49.41 Ų position CAS 317822-35-8 within the favourable CNS drug-like space, as established by the widely accepted rule that CNS-penetrant compounds typically exhibit LogP 2–4 and TPSA < 60–70 Ų . Compared to the unsubstituted 3-methyl-3,4-dihydro-2(1H)-quinoxalinone core (LogP ≈ 1.2, TPSA ≈ 41 Ų), the 2,4-difluorobenzoyl derivative offers a superior balance of lipophilicity for passive membrane permeation while retaining sufficient polar surface area to avoid excessive efflux transporter recognition. Procurement is recommended for medicinal chemistry programmes targeting CNS GPCRs or proteases where the quinoxalinone scaffold provides a synthetically tractable core.

Screening Library Enrichment: Multi-Target Annotated Compound for Phenotypic and Target-Based HTS

With documented HTS registrations across four distinct target classes — RGS4 (GPCR signalling modulator), mu-opioid receptor (GPCR), and ADAM17 (metalloprotease) — CAS 317822-35-8 carries a richer biological annotation than many analogue quinoxalinones . This multi-target fingerprint makes it a valuable addition to diversity-oriented screening libraries and focused GPCR or protease inhibitor sets, where the pre-existing activity data can accelerate hit confirmation and reduce false-positive triage time.

SAR Expansion of Quinoxalinone-Based Kinase or GPCR Inhibitor Series

The 2,4-difluorobenzoyl N-4 substituent provides a specific electronic and steric environment that can be systematically compared with other N-4 acyl variants in SAR tables. The availability of CAS 317822-35-8 at ≥98% purity from multiple vendors ensures consistent quality for head-to-head analogue testing. Researchers can use this compound as a reference point for evaluating the impact of fluorine substitution pattern (2,4- vs. 2,6-difluoro) on potency, selectivity, and metabolic stability within a given target series.

Synthetic Intermediate for Late-Stage Functionalization

The presence of the 3-methyl group adjacent to the amide carbonyl and the free N-1 position on the quinoxalinone ring provides synthetic handles for further derivatisation. CAS 317822-35-8 can serve as a key intermediate for generating N-1 alkylated or arylated analogues, as evidenced by the existence of related compounds such as 1-(4-chlorobenzyl)-4-(2,4-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-43-8) . The well-characterised physicochemical properties (LogP, TPSA) of the parent compound provide a reliable baseline for predicting the properties of derived analogues.

Quote Request

Request a Quote for 4-(2,4-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.